molecular formula C7H13N B13660948 3-Methyl-6-azabicyclo[3.1.1]heptane

3-Methyl-6-azabicyclo[3.1.1]heptane

Cat. No.: B13660948
M. Wt: 111.18 g/mol
InChI Key: PGBZIPYFDYFLIR-UHFFFAOYSA-N
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Description

cis-3-Methyl-6-azabicyclo[3.1.1]heptane: is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methyl-6-azabicyclo[3.1.1]heptane typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The reduction process is carried out under specific conditions to ensure the desired configuration and purity of the product.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the general approach involves the use of scalable synthetic routes that can be adapted for large-scale production. The incorporation of this compound into the structure of certain drugs, such as antihistamines, has been explored to improve their physicochemical properties .

Chemical Reactions Analysis

Types of Reactions: cis-3-Methyl-6-azabicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

cis-3-Methyl-6-azabicyclo[3.1.1]heptane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-3-Methyl-6-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, its incorporation into the structure of antihistamine drugs has been shown to improve their efficacy by enhancing their binding affinity and stability .

Comparison with Similar Compounds

Uniqueness: cis-3-Methyl-6-azabicyclo[3.1.1]heptane is unique due to its specific configuration and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

3-methyl-6-azabicyclo[3.1.1]heptane

InChI

InChI=1S/C7H13N/c1-5-2-6-4-7(3-5)8-6/h5-8H,2-4H2,1H3

InChI Key

PGBZIPYFDYFLIR-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CC(C1)N2

Origin of Product

United States

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